N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5/c17-12-1-2-13-11(7-12)8-19(15(22)10-25-13)4-3-18-14(21)9-20-5-6-24-16(20)23/h1-2,7H,3-6,8-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLSLJAVMARDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide involves several steps, including the formation of the oxazepine and oxazolidinone ring systems, followed by their coupling and further functionalization. The exact routes can vary, but typically involve:
Formation of the oxazepine ring via a cyclization reaction.
Synthesis of the oxazolidinone ring through an intramolecular cyclization.
Coupling of the two ring systems through a nucleophilic substitution reaction.
Final acylation to introduce the acetamide functionality.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to increase yield and purity, such as:
Use of high-purity starting materials.
Optimized solvent systems to improve solubility and reaction kinetics.
Application of catalytic systems to enhance reaction rates.
Employing purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of chemical reactions due to its functional groups:
Oxidation: The oxo groups can undergo further oxidation to form higher oxidation state derivatives.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The chloro substituent is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles such as sodium azide (NaN₃) or thiols in polar aprotic solvents.
Major Products: Depending on the reaction, products can range from alcohol derivatives (reduction products) to azide or thiol-substituted derivatives (substitution products).
Scientific Research Applications
This compound has significant potential in various scientific domains:
Chemistry: Studied for its reactive intermediates and synthetic pathways.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Its structure offers possibilities in developing novel materials or catalysis systems.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action may involve:
Binding to specific proteins or enzymes, thereby modulating their activity.
Interfering with cellular signaling pathways by interacting with membrane receptors or intracellular targets.
Its diverse functional groups allow it to participate in multiple types of chemical reactions within biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzo[b][1,4]oxazin Derivatives (e.g., 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid)
- Structural Difference : The benzo[b][1,4]oxazin core is a six-membered ring fused to benzene, contrasting with the seven-membered oxazepin in the target compound.
- The absence of a chlorine substituent in analogs may lower electrophilicity and alter reactivity .
Oxazolo[3,4-d][1,4]oxazine Derivatives (e.g., Compound 73 in )
- Structural Difference : Incorporates an oxazole-oxazine fused system instead of oxazepin.
- Functional Impact: The rigid oxazole ring may enhance thermal stability but reduce solubility compared to the oxazepin core. Compound 73’s pyridinyl-oxazolidinone side chain shows synthetic parallels to the target compound’s acetamide group, suggesting shared strategies for side-chain optimization .
Side-Chain Modifications
Thiazolidinone vs. Oxazolidinone ()
- Thiazolidinone Analogs: Replace the oxazolidinone’s oxygen with sulfur (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides).
- Thiazolidinones are more lipophilic, which may enhance membrane permeability but reduce metabolic stability .
Oxadiazole Substituents (e.g., Compound 60 in )
- Structural Difference: Features a 1,2,4-oxadiazole group instead of oxazolidinone.
- Impact: Oxadiazoles improve metabolic resistance due to aromatic stability but lack the hydrogen-bonding capability of oxazolidinones. Compound 60’s 45.5% yield (vs. 54.8% for oxazolidinone-containing Compound 73) highlights synthetic challenges with oxadiazole integration .
Research Implications
- SAR Trends: Chlorine at position 7 and the oxazolidinone side chain are critical for optimizing target affinity and pharmacokinetics.
- Unanswered Questions : Specific activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a synthetic compound that combines features of both benzoxazepine and oxazolidine structures. Its unique molecular architecture suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 351.81 g/mol. The presence of the chloro group and the oxazolidinone moiety enhances its pharmacological profile.
1. Anticancer Activity
Research has shown that derivatives of benzoxazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that similar compounds can induce apoptosis in solid tumors by affecting cell viability and promoting morphological changes in treated cells.
| Compound | Cell Line | IC50 (μg/mL) | Effect on Cell Morphology |
|---|---|---|---|
| 7c | HCT-116 | 28.85 ± 3.26 | Nuclear disintegration |
| 7j | HCT-116 | 26.75 ± 3.50 | Chromatin fragmentation |
The above data highlight the potential of this class of compounds in targeting colorectal cancer cells, demonstrating their ability to significantly reduce cell viability .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. This modulation is crucial for managing inflammatory conditions and suggests that the compound could be beneficial in treating diseases characterized by chronic inflammation.
3. Antimicrobial Activity
Limited studies have reported antimicrobial activities associated with benzoxazepine derivatives. While some compounds demonstrated effectiveness against specific bacterial strains, the overall antimicrobial efficacy of this compound remains to be fully elucidated .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Cytotoxicity : A study published in the Journal of Brazilian Chemical Society examined various benzoxazepine derivatives and their effects on cancer cell proliferation. Results indicated significant cytotoxicity against selected solid tumor cell lines, with varying impacts on inflammatory cytokine release based on the cancer type .
- DNA Encoded Library Screening : Another research effort utilized DNA-encoded library screening to identify potent inhibitors among oxazepine derivatives, demonstrating their potential as therapeutic agents targeting specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions. For benzoxazepine derivatives, reflux conditions with triethylamine as a catalyst and chloroacetyl chloride as an acylating agent are effective . Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .
- Optimization :
- Temperature control (60–80°C) and stoichiometric adjustments (1:1.2 molar ratio of amine to acyl chloride).
- Purification via gradient elution chromatography (hexane/ethyl acetate 3:1 to 1:3) and recrystallization (pet-ether/ethyl acetate) .
Q. Which analytical techniques are critical for confirming structural identity and purity?
- Structural Confirmation :
- ¹H/¹³C NMR in DMSO-d₆/CDCl₃: Focus on carbonyl signals (δ 168–172 ppm in ¹³C NMR) for benzoxazepine and oxazolidinone rings .
- High-resolution mass spectrometry (HRMS, ESI+) with <3 ppm mass accuracy.
- Purity Assessment :
- Reverse-phase HPLC (C18 column, 0.1% formic acid mobile phase, UV detection at 254 nm) .
- Differential scanning calorimetry (DSC) at 10°C/min under nitrogen to confirm crystalline stability .
Advanced Research Questions
Q. How can computational reaction path search methods enhance derivative development?
- Approach :
- Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) to model transition states in ring-closing reactions .
- Molecular dynamics (NAMD/VMD) to predict solvent effects.
- Validation :
- Automated reaction path searches (GRRM program) paired with in situ FTIR monitoring to validate intermediates (±5 kcal/mol accuracy) .
- Reduces optimization cycles by 65% in analogous syntheses .
Q. What experimental strategies resolve discrepancies between in vitro binding and in vivo efficacy?
- Binding Validation :
- Orthogonal assays (surface plasmon resonance vs. microscale thermophoresis) to confirm Kd values .
- In Vivo Analysis :
- PET radiolabeling (¹¹C/¹⁸F) to quantify blood-brain barrier penetration .
- Fractional factorial designs (4 factors, 16 runs) to test dosage (0.1–10 mg/kg), routes (IV/PO), and circadian effects .
- Modeling :
- Pharmacokinetic modeling (NONMEM) to identify critical parameters (e.g., Vd >2 L/kg indicates tissue accumulation) .
Q. How should DoE principles establish structure-activity relationships (SAR) for benzoxazepine derivatives?
- Design :
- D-optimal design with 5 factors: substituent position, Hammett σ, logP, Taft Eₛ, and hydrogen bonding .
- Execution :
- Generate 30–40 derivatives using JMP Pro’s Custom Designer, covering ±2σ property ranges.
- Response surface methodology (RSM) with central composite design for nonlinear IC50 effects .
- Validation :
- Cross-validation (Q² >0.5) and permutation tests (R² - Q² <0.2) .
- Address solubility confounders via Box-Cox transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
